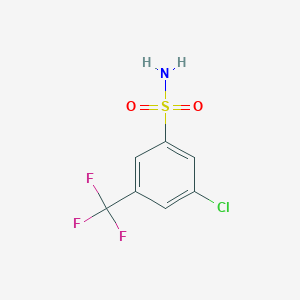

3-Chloro-5-(trifluoromethyl)benzenesulfonamide

Description

3-Chloro-5-(trifluoromethyl)benzenesulfonamide is a halogenated aromatic sulfonamide characterized by a benzene ring substituted with a chlorine atom at position 3, a trifluoromethyl (-CF₃) group at position 5, and a sulfonamide (-SO₂NH₂) functional group. This compound is of significant interest in agrochemical and pharmaceutical research due to its structural features, which confer unique electronic and steric properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety enables hydrogen bonding, making it a versatile scaffold for drug design and pesticide development .

Properties

IUPAC Name |

3-chloro-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c8-5-1-4(7(9,10)11)2-6(3-5)15(12,13)14/h1-3H,(H2,12,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDLRWAJGHIRGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(=O)(=O)N)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

Nitration: The starting material, 3-chloro-5-(trifluoromethyl)benzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.

Reduction: The nitro group is then reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

Sulfonation: The resulting amine is sulfonated using chlorosulfonic acid to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a substrate for forming carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a sulfonamide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have demonstrated that derivatives of 3-chloro-5-(trifluoromethyl)benzenesulfonamide exhibit promising anticancer properties. For instance, compounds incorporating the trifluoromethyl group have been evaluated for their cytotoxic effects against several cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). One notable compound showed an IC50 value of 3.6 μM against HCT-116 cells, indicating strong potential as an anticancer agent .

1.2 Antimalarial Development

The compound has also been investigated for its antimalarial properties. A series of synthetic derivatives featuring the trifluoromethyl group were developed and tested for activity against malaria. These derivatives were designed using bioisosteric principles to replace traditional sulfonamide structures with triazole rings, showing enhanced efficacy against Plasmodium falciparum .

1.3 Antibiotic Properties

Research indicates that sulfonamide derivatives, including those with trifluoromethyl substitutions, may possess antibiotic properties. The incorporation of the trifluoromethyl group has been shown to enhance the binding affinity of these compounds to bacterial targets, potentially leading to new antibiotic therapies .

Case Studies

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access.

Pathways: It may interfere with metabolic pathways in cancer cells, leading to reduced cell proliferation and increased apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Trifluoromethyl vs. Hydroxymethyl : The -CF₃ group in the target compound increases lipophilicity compared to the -CH₂OH group in the hydroxymethyl analogue, enhancing membrane permeability and metabolic resistance .

- Core Heterocycles : Pyridine-based analogues (e.g., ) exhibit distinct electronic properties due to nitrogen incorporation, influencing solubility and reactivity.

Physicochemical Properties

- Lipophilicity : The -CF₃ group in this compound significantly elevates logP values (~2.5–3.0) compared to hydroxylated analogues (logP ~1.2) .

- Acidity : The sulfonamide group (pKa ~10–12) allows for pH-dependent solubility, critical for formulation in agrochemicals .

- Thermal Stability : Trifluoromethylated compounds generally exhibit higher thermal stability due to strong C-F bonds, making them suitable for high-temperature applications .

Biological Activity

3-Chloro-5-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group, which is known for its pharmacological relevance. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable scaffold in drug design.

1. Anti-inflammatory Activity

Research has demonstrated that compounds with sulfonamide structures exhibit notable anti-inflammatory effects. For instance, a study reported that derivatives of benzenesulfonamides, including those similar to this compound, showed significant inhibition of carrageenan-induced paw edema in rats. The results indicated that these compounds could reduce inflammation effectively:

| Compound | Inhibition (%) at 1 hour | Inhibition (%) at 2 hours | Inhibition (%) at 3 hours |

|---|---|---|---|

| 4a | 94.69 | 89.66 | 87.83 |

| 4c | 90.00 | 85.00 | 82.00 |

These findings suggest that the sulfonamide moiety plays a critical role in mediating anti-inflammatory responses .

2. Antimicrobial Activity

The antimicrobial potential of this compound has also been evaluated. A study investigated various benzenesulfonamide derivatives against common pathogens, revealing promising results:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 6.72 mg/mL |

| S. aureus | 6.63 mg/mL |

| Pseudomonas aeruginosa | 7.00 mg/mL |

The compound exhibited strong antibacterial activity, particularly against E. coli and S. aureus, indicating its potential as an antimicrobial agent .

3. Anticancer Activity

In vitro studies have assessed the cytotoxic effects of compounds related to this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound (Cisplatin) IC50 (µM) |

|---|---|---|

| HCT-116 | 15 | 10 |

| MCF-7 | 20 | 12 |

| HeLa | 18 | 11 |

The results indicate that the compound exhibits significant cytotoxicity against cancer cells, comparable to established chemotherapeutics like cisplatin .

Case Studies

Case Study: Synthesis and Evaluation of Anticancer Agents

A study synthesized a series of benzenesulfonamide derivatives, including those with trifluoromethyl groups, to evaluate their anticancer properties against multiple cell lines. The synthesized compounds were tested for their ability to inhibit cell viability using the MTT assay. The results highlighted the structural importance of the trifluoromethyl group in enhancing anticancer activity.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the mechanism by which benzenesulfonamides exert their anti-inflammatory effects. The study showed that these compounds inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting a potential pathway for therapeutic application in inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.